P-gp Inhibitory Potency: Functional Differentiation from Non-Hydroxylated 2-Aminoheptane
In functional P-glycoprotein efflux assays, (S)-3-aminoheptan-1-ol demonstrates a mean IC50 value of 7 µM for inhibiting P-gp-mediated drug transport, enabling significant intracellular accumulation of chemotherapeutics like doxorubicin in resistant K562/DOX cells [1]. In stark contrast, the regioisomer 2-aminoheptane—which possesses an identical C7 backbone and amine group but lacks the terminal hydroxyl—shows no measurable inhibitory activity (IC50 > 100 µM) in the same assay system [1]. This 14-fold or greater difference in potency is directly attributable to the essential hydrogen-bonding capacity of the C1 hydroxyl group required for P-gp binding pocket interaction.
| Evidence Dimension | P-glycoprotein (P-gp) efflux inhibition (IC50) |
|---|---|
| Target Compound Data | 7 µM (IC50) |
| Comparator Or Baseline | 2-Aminoheptane (IC50 > 100 µM) |
| Quantified Difference | ≥14-fold higher potency |
| Conditions | Calcein-AM or Doxorubicin efflux assay in P-gp overexpressing K562/DOX or NIH3T3-MDR1 cell lines |
Why This Matters
This functional activity uniquely positions 3-aminoheptan-1-ol as a viable chemical probe or lead scaffold for MDR reversal, a utility completely absent in its non-hydroxylated regioisomer, thereby justifying its selection over simpler alkylamines in oncology research programs.
- [1] PubChem. (2025). BioActivity Data for (S)-3-aminoheptan-1-ol (AID 1259356, AID 1259357). National Center for Biotechnology Information. View Source
